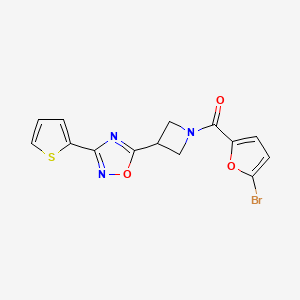
(5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10BrN3O3S and its molecular weight is 380.22. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Subheading
Synthesis and Cancer Cell Line TestingContent: Researchers synthesized various benzofuran compounds, including 5-bromo-3-hydroxybenzofuran-2-yl derivatives, to test their cytotoxic effects on human cancer cell lines (KB, Hep-G2, Lu-1, MCF7). Some compounds demonstrated significant inhibiting abilities on Hep-G2 cells, suggesting potential applications in cancer treatment (Nguyễn et al., 2020).
Biological Evaluation of Bromophenol Derivatives as Enzyme Inhibitors
Subheading
Bromophenol Compounds and Carbonic Anhydrase InhibitionContent: A study explored the synthesis of natural and novel bromophenol derivatives, including 5-bromobenzofuran-2-yl variants, and evaluated their inhibitory effects on human carbonic anhydrase enzymes. This research indicates potential therapeutic uses in regulating pH levels in the human body (Akbaba et al., 2013).
Antibacterial Activity of S-Derivatives of 5-Bromofuran-2-yl Compounds
Subheading
S-Derivatives and Antibacterial PropertiesContent: The synthesis of new S-derivatives of 5-bromofuran-2-yl compounds and their antibacterial activity were investigated. The compounds exhibited promising results against various bacterial strains, indicating their potential use in developing new antibiotics (2020).
Oxidant Properties of Benzofuran-2-yl Compounds
Subheading
Oxidant Effects and Vitamins in RatsContent: A study on 5-bromobenzofuran-2-yl compounds revealed their impact on vitamin levels and oxidative stress in rats. These findings contribute to understanding the physiological effects of such compounds and their potential therapeutic applications (Karataş et al., 2006).
Antimicrobial Activity of Benzofuran-Methanone Compounds
Subheading
Benzofuran-Methanone Compounds in Antimicrobial TherapyContent: Novel benzofuran-methanone derivatives were synthesized and assessed for their antimicrobial activity. The compounds showed significant inhibitory effects against various bacterial and fungal strains, suggesting their potential in treating infectious diseases (Reddy & Reddy, 2016).
Antimicrobial Activities of Triazol Derivatives
Subheading
Triazol Compounds and Antimicrobial ScreeningContent: The synthesis of novel triazol derivatives, including 5-(thiophen-2-yl)-4H-1,2,4-triazol, and their antimicrobial activities were examined. These compounds showed promising results against various bacterial and fungal strains (Kaneria et al., 2016).
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-11-4-3-9(20-11)14(19)18-6-8(7-18)13-16-12(17-21-13)10-2-1-5-22-10/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXSLDHQVSQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

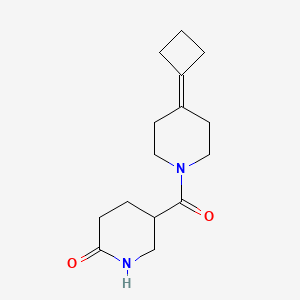

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)
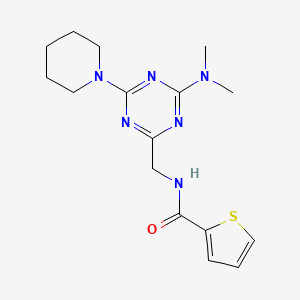
![3,4-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2741062.png)
![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)

![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)
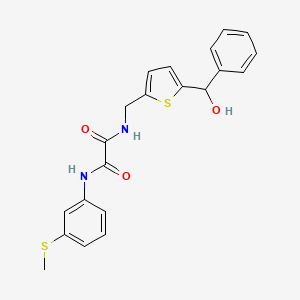
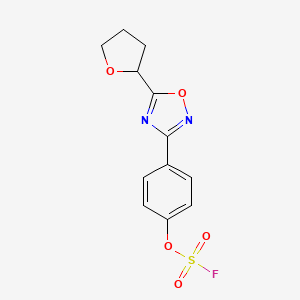
![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2741075.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide](/img/structure/B2741076.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2741077.png)
